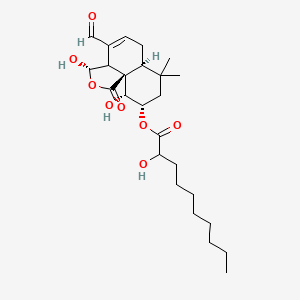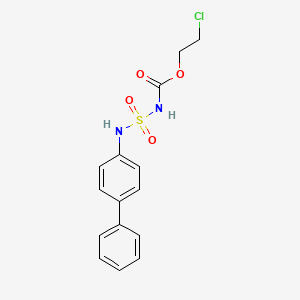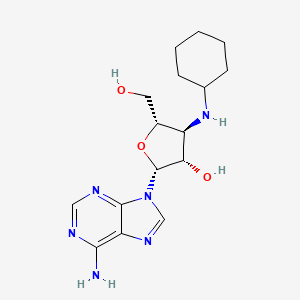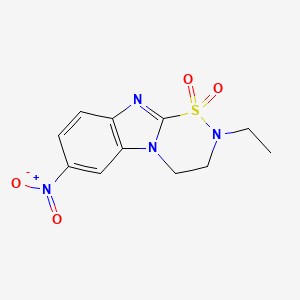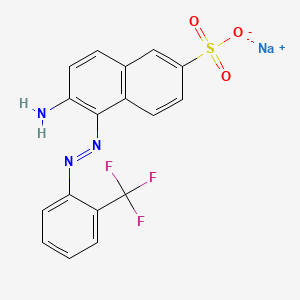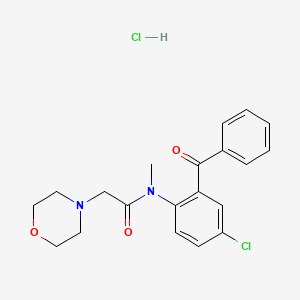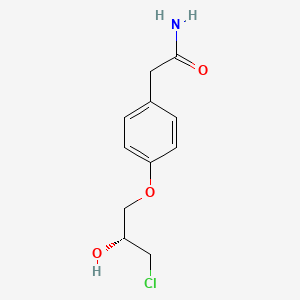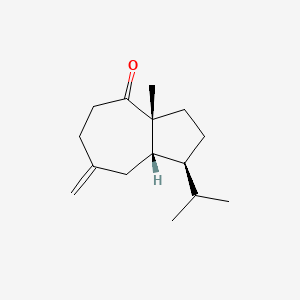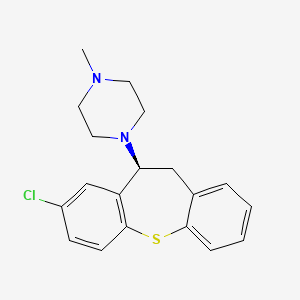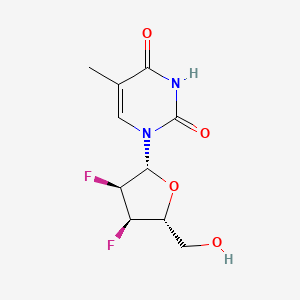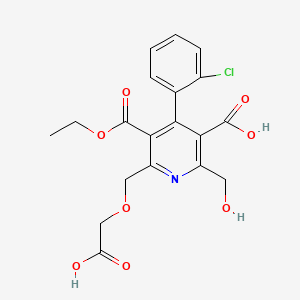
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the carboxymethoxy, chlorophenyl, and hydroxymethyl groups through a series of substitution and addition reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxymethoxy group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
113994-47-1 |
|---|---|
Fórmula molecular |
C19H18ClNO8 |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
6-(carboxymethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO8/c1-2-29-19(27)17-13(8-28-9-14(23)24)21-12(7-22)16(18(25)26)15(17)10-5-3-4-6-11(10)20/h3-6,22H,2,7-9H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
ALXNGKAENALCFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)CO)C(=O)O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


